molecular formula C13H18O6 B1149786 Benzyl beta-d-glucopyranoside CAS No. 124492-59-7

Benzyl beta-d-glucopyranoside

Cat. No. B1149786
Key on ui cas rn: 124492-59-7
M. Wt: 270.28
InChI Key:
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Patent
US08637578B2

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by low pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol/petrol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637578B2

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by low pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol/petrol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637578B2

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by low pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol/petrol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637578B2

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by low pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol/petrol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08637578B2

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[C:13](Cl)(=O)[CH3:14]>C(O)C1C=CC=CC=1>[CH:5]1[CH:7]=[CH:9][C:13]([CH2:14][O:1][CH:2]2[O:10][CH:9]([CH2:11][OH:12])[CH:7]([OH:8])[CH:5]([OH:6])[CH:3]2[OH:4])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by low pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol/petrol

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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